molecular formula C13H21NO2 B291086 N-(2-ethylhexyl)-2-furamide

N-(2-ethylhexyl)-2-furamide

Cat. No.: B291086
M. Wt: 223.31 g/mol
InChI Key: VULHXNHATFVQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethylhexyl)-2-furamide is a furan-derived amide compound characterized by a 2-ethylhexyl substituent attached to the nitrogen atom of the furamide group. The 2-ethylhexyl group is known to enhance lipophilicity and flexibility in polymers, as seen in bis(2-ethylhexyl) phthalate (BEHP) and 2-ethylhexyl methacrylate . The furamide core may contribute to hydrogen bonding and electronic interactions, influencing biological activity or material properties.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N-(2-ethylhexyl)furan-2-carboxamide

InChI

InChI=1S/C13H21NO2/c1-3-5-7-11(4-2)10-14-13(15)12-8-6-9-16-12/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,14,15)

InChI Key

VULHXNHATFVQNP-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=CO1

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-ethylhexyl)-2-furamide typically involves the reaction of 2-furancarboxylic acid with 2-ethylhexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The 2-ethylhexyl group distinguishes N-(2-ethylhexyl)-2-furamide from other 2-furamides. Key comparisons include:

Table 1: Substituent Impact on Properties
Compound Name Substituent Key Properties Applications/Findings References
This compound 2-ethylhexyl High lipophilicity, flexibility Hypothesized: Drug delivery, polymers Inferred
N-(4-Benzoylphenyl)-2-furamide (3a) 4-Benzoylphenyl Enhanced aromaticity, moderate solubility Anti-hyperlipidemic activity
n-(2-(Dimethylamino)-ethyl)-2-furamide Dimethylaminoethyl-furan Improved aqueous solubility Pharmaceutical intermediate
N-(Pyran-pyrazolyl)-2-furamide Tetrahydro-2H-pyran-4-yl Heterocyclic rigidity Undisclosed (lab use)
  • Lipophilicity: The 2-ethylhexyl group likely increases logP compared to polar substituents like dimethylaminoethyl () or hydroxyphenyl (). This aligns with BEHP, a lipophilic plasticizer .
  • Solubility: Polar groups (e.g., dimethylamino in ) enhance water solubility, whereas 2-ethylhexyl may limit it, favoring organic solvents or lipid membranes.

Industrial and Environmental Considerations

  • Polymer Applications : The 2-ethylhexyl group in methacrylates imparts chemical resistance and hydrophobicity (). If incorporated into polymers, this compound could offer similar benefits but with enhanced hydrogen-bonding capacity from the furamide.
  • Environmental Persistence : BEHP’s environmental ubiquity () raises questions about the ecological impact of 2-ethylhexyl-containing furamides, though their amide linkage may improve biodegradability compared to phthalate esters.

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